N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-[2-(Methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic organic compound featuring an ethanediamide backbone with two distinct substituents: a 2-(methylsulfanyl)phenyl group and a [1-(thiophen-2-yl)cyclopentyl]methyl moiety. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-24-15-8-3-2-7-14(15)21-18(23)17(22)20-13-19(10-4-5-11-19)16-9-6-12-25-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRCVNBNIHRRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide generally involves multi-step organic reactions:
Formation of the Phenyl-Ethylamine Intermediate: : Starting with 2-(methylsulfanyl)aniline, this compound undergoes alkylation with bromoethane to form N-(2-(methylsulfanyl)phenyl)ethylamine.
Cyclopentylation: : The next step involves the reaction of N-(2-(methylsulfanyl)phenyl)ethylamine with 1-(thiophen-2-yl)cyclopentylmethanol under acidic conditions to introduce the cyclopentyl group.
Amidation: : Finally, the intermediate is subjected to amidation with ethylenediamine to yield the target compound.
Industrial Production Methods
Industrial-scale production may involve similar synthetic steps but optimized for higher yields and efficiency. This can include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide undergoes several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The compound can be reduced to yield amines or alcohols depending on the reduction conditions used.
Substitution: : The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions, providing a pathway to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, etc.
Reduction: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution: : Halogenated reagents, nucleophiles like thiols, amines, etc.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the design of functional materials and catalysts.
Biology
Biologically, it may act as a ligand in receptor binding studies or as a molecular probe to investigate biological pathways.
Medicine
Industry
In industry, it could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action for N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide depends on its specific application:
Molecular Targets: : The compound may interact with specific proteins or enzymes, potentially modulating their activity.
Pathways Involved: : In medicinal chemistry, it could affect signaling pathways or cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Calculated based on molecular formula.
- Thiophene vs. Piperidine/Phenyl Groups : The target compound’s thiophene-cyclopentyl group provides conformational restraint compared to the flexible piperidine in ’s analog. This rigidity may enhance binding specificity in enzyme-active sites .
- Electron-Donating vs. Electron-Withdrawing Substituents: The SCH₃ group (electron-donating) contrasts with the nitro (NO₂) group in ’s compound, which reduces electron density and may alter reactivity in nucleophilic environments .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
- Lipophilicity : The target compound’s LogP (~3.2) is lower than ’s analog (LogP 4.1), suggesting better membrane permeability but reduced lipid bilayer affinity .
- Solubility: The thiophene-cyclopentyl group may reduce aqueous solubility compared to hexylamino derivatives in , which exhibit moderate DMSO solubility .
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure
The chemical formula for this compound is . The structure features a methylsulfanyl group attached to a phenyl ring and a thiophene-substituted cyclopentyl moiety, which may influence its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 7g | MRSA | 85.76 |
| 7h | E. coli | 90.45 |
| 7i | K. pneumoniae | 97.76 |
| 7c | P. aeruginosa | 66.69 |
The above data illustrates that compounds with similar structural features can exhibit potent antibacterial effects, suggesting potential applications in treating resistant bacterial infections.
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds analogous to this compound have been evaluated for their anti-inflammatory effects. The selectivity towards COX-2 over COX-1 indicates a favorable profile for reducing inflammation while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition and Selectivity Index
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 7a | 0.10 | >32 | >320 |
| 7b | 0.15 | >32 | >213 |
| 7c | 0.20 | >32 | >160 |
The data demonstrates that these compounds possess high selectivity for COX-2, making them promising candidates for further development as anti-inflammatory agents.
Cytotoxicity Studies
Safety assessments are crucial in evaluating the therapeutic potential of any new compound. Compounds similar to this compound have shown low cytotoxicity against human cell lines, indicating a favorable safety profile .
Table 3: Cytotoxicity Data
| Compound | Cytotoxic Concentration (µg/mL) | Therapeutic Concentration (µg/mL) |
|---|---|---|
| 7a | >32 | <16 |
| 7g | >32 | <4 |
| 7i | >32 | <4 |
This table highlights that the therapeutic doses are significantly lower than the cytotoxic concentrations, suggesting a good margin of safety for these compounds.
Case Study: Synthesis and Evaluation of Derivatives
A study conducted on various derivatives of this compound found that certain modifications could enhance antibacterial and anti-inflammatory activities while maintaining low toxicity levels .
The synthesis involved several steps, including the formation of thiophene rings and the introduction of methylsulfanyl groups, followed by rigorous testing against standard bacterial strains and COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
